![molecular formula C17H18N2O3S B5130103 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide, commonly known as SU6656, is a selective inhibitor of Src family kinases. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
SU6656 has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of Src family kinases, which play a crucial role in cell signaling pathways. This inhibition has been linked to the regulation of cell proliferation, differentiation, and survival. SU6656 has been used in studies related to cancer research, neurobiology, and immunology.
Wirkmechanismus
SU6656 is a selective inhibitor of Src family kinases. It binds to the ATP-binding site of the kinase domain and prevents the transfer of phosphate groups from ATP to the substrate. This inhibition leads to the regulation of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
SU6656 has been shown to have various biochemical and physiological effects. It has been linked to the regulation of cell proliferation, differentiation, and survival. It has also been shown to inhibit the migration and invasion of cancer cells. SU6656 has been used in studies related to the regulation of neuronal activity and synaptic plasticity. It has also been shown to modulate the immune response by regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SU6656 is its selectivity for Src family kinases. This selectivity allows for the specific inhibition of these kinases without affecting other signaling pathways. SU6656 has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of SU6656 is its potential off-target effects. It is important to use appropriate controls and assays to ensure the specificity of SU6656 in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of SU6656. One direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. SU6656 has also been shown to have potential therapeutic applications, and further studies are needed to explore its clinical potential.
Conclusion:
In conclusion, SU6656 is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a selective inhibitor of Src family kinases that has been linked to the regulation of cell proliferation, differentiation, and survival. SU6656 has several advantages and limitations for lab experiments, and further studies are needed to explore its clinical potential.
Synthesemethoden
The synthesis of SU6656 involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indole with ethyl 2-bromoacetate in the presence of a base, followed by the reaction of the resulting product with N-methylbenzenesulfonamide. The final product is obtained after purification and isolation steps.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18(23(21,22)15-8-3-2-4-9-15)13-17(20)19-12-11-14-7-5-6-10-16(14)19/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLSUCZHFDOWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

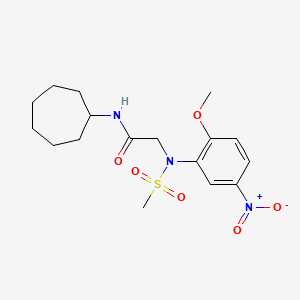
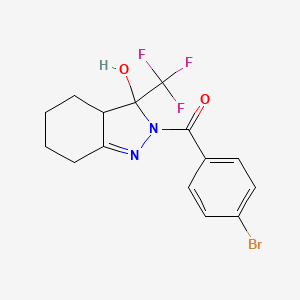
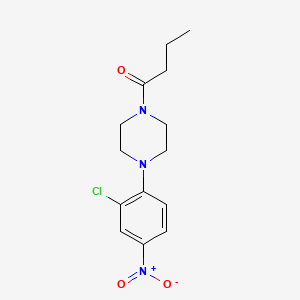
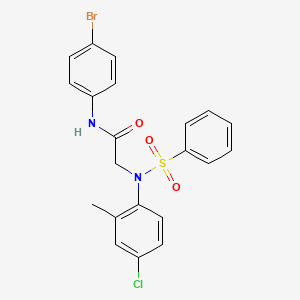
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
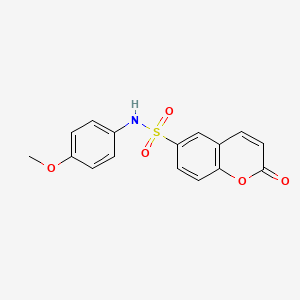
![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)
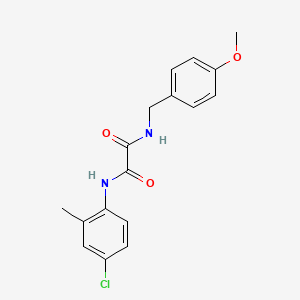
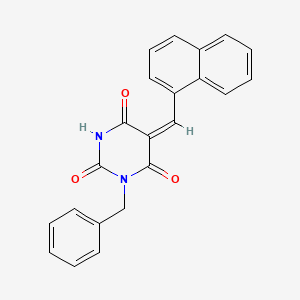
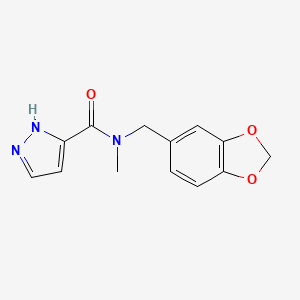
![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)